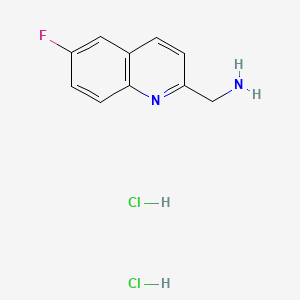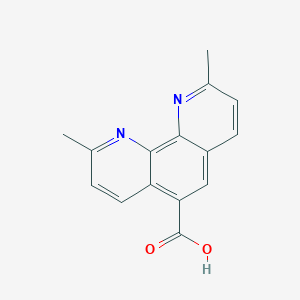
2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid is an organic compound belonging to the phenanthroline family. It is characterized by the presence of two methyl groups at the 2 and 9 positions, and a carboxylic acid group at the 5 position on the phenanthroline ring. This compound is known for its chelating properties and is widely used in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,9-dimethyl-1,10-phenanthroline.
Carboxylation: The aldehyde groups are then converted to carboxylic acid groups through a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Selenium dioxide in 1,4-dioxane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the carboxylic acid to an acyl chloride, followed by reaction with nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Acyl chloride and subsequent substituted products.
科学研究应用
2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Acts as a chelating agent in biochemical assays to study metal ion interactions.
Medicine: Investigated for its potential use in drug development due to its ability to bind metal ions.
Industry: Utilized in the development of sensors and catalysts for various industrial processes
作用机制
The mechanism of action of 2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid primarily involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. This chelation can inhibit the activity of metalloproteins by removing the metal ions required for their catalytic activity .
相似化合物的比较
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: Lacks the carboxylic acid group but shares similar chelating properties.
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: Contains additional phenyl groups, enhancing its hydrophobicity and binding affinity.
1,10-Phenanthroline: The parent compound without methyl or carboxylic acid groups, widely used as a chelating agent.
Uniqueness
2,9-Dimethyl-1,10-phenanthroline-5-carboxylic acid is unique due to the presence of both methyl and carboxylic acid groups, which enhance its solubility and reactivity compared to other phenanthroline derivatives. The carboxylic acid group also provides additional sites for chemical modification, making it a versatile compound for various applications.
属性
分子式 |
C15H12N2O2 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC 名称 |
2,9-dimethyl-1,10-phenanthroline-5-carboxylic acid |
InChI |
InChI=1S/C15H12N2O2/c1-8-3-5-10-7-12(15(18)19)11-6-4-9(2)17-14(11)13(10)16-8/h3-7H,1-2H3,(H,18,19) |
InChI 键 |
SDWCEVMJPFJVCG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C3C(=C(C=C2C=C1)C(=O)O)C=CC(=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


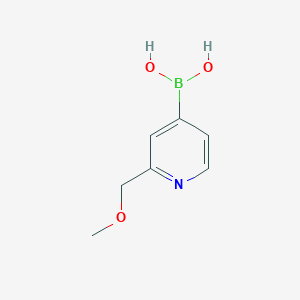
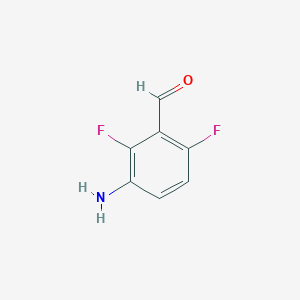
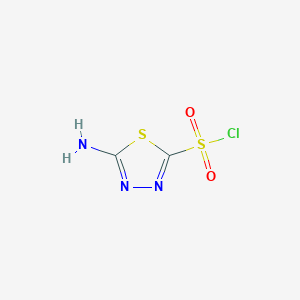
![Methyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13467002.png)
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13467003.png)

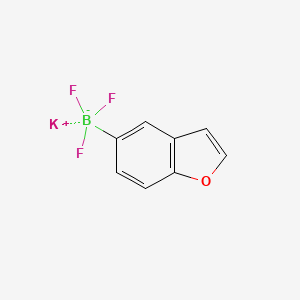
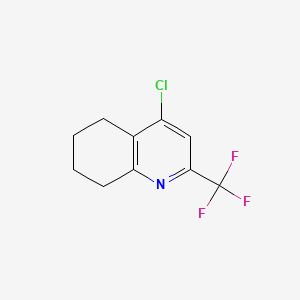
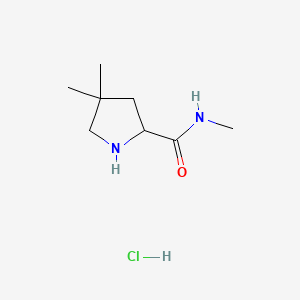
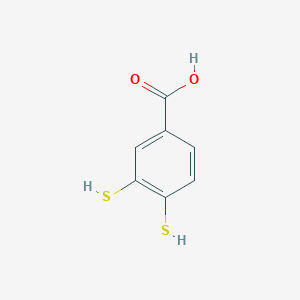
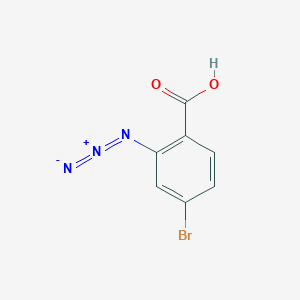
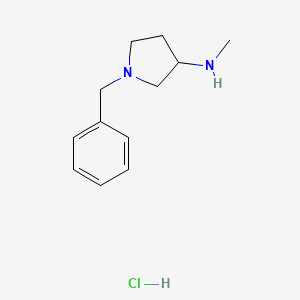
![3-Oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13467050.png)
